Diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate
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Overview
Description
Diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate is a compound that belongs to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate typically involves the reaction of cyanuric chloride with diethyl phosphite in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms in cyanuric chloride are replaced by the phosphonate group. The reaction is usually carried out at ambient temperature to ensure the selective introduction of the phosphonate group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted triazines .
Scientific Research Applications
Diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential use in cancer therapy due to its ability to inhibit certain enzymes.
Industry: The compound is used in the production of high-performance polymers and as a flame retardant.
Mechanism of Action
The mechanism of action of Diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biochemical pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat certain cancers.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
Diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate is unique due to the presence of both amino and phosphonate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
4230-55-1 |
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Molecular Formula |
C7H14N5O3P |
Molecular Weight |
247.19 g/mol |
IUPAC Name |
6-diethoxyphosphoryl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H14N5O3P/c1-3-14-16(13,15-4-2)7-11-5(8)10-6(9)12-7/h3-4H2,1-2H3,(H4,8,9,10,11,12) |
InChI Key |
DDMIIIHVHWXZLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=NC(=NC(=N1)N)N)OCC |
Origin of Product |
United States |
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